
Buformin-d9
説明
Chemical Identity and Structural Characteristics
Buformin-d9 hydrochloride has the molecular formula C₆H₇D₉ClN₅ and a molecular weight of 202.73 g/mol . Key structural features include:
The deuterium atoms are strategically positioned to minimize isotopic interference with the compound’s guanidine pharmacophore, ensuring metabolic stability while enabling precise detection in biological matrices. The hydrochloride salt enhances solubility, making it suitable for chromatographic applications.
Historical Development of Deuterated Biguanides
The evolution of deuterated biguanides parallels the broader adoption of isotopic labeling in pharmacology:
- Origins of Buformin : First synthesized in the 1950s, buformin (C₆H₁₅N₅) was a short-lived antidiabetic agent withdrawn due to lactic acidosis risks. Its structure features a butyl-linked biguanide core, which inhibits hepatic gluconeogenesis and enhances insulin sensitivity.
- Deuteration Rationale : By the 2000s, deuterium labeling emerged as a tool to improve pharmacokinetic profiling. This compound was developed to track buformin’s metabolic fate without isotopic dilution, leveraging deuterium’s negligible kinetic isotope effect on biological activity.
- Synthetic Advances : this compound is synthesized via nucleophilic substitution using deuterated butyl precursors or hydrogen-deuterium exchange under catalytic conditions. Modern routes employ flow chemistry for higher regioselectivity and yield.
This progression underscores the shift from therapeutic biguanides to research-focused isotopologues, enabling safer and more precise metabolic studies.
Role of Isotopic Labeling in Pharmaceutical Research
Deuterated compounds like this compound serve critical roles in drug development:
Metabolic Pathway Elucidation
This compound acts as an internal standard in LC-MS/MS assays, differentiating endogenous metabolites from parent drugs. For example, it enables quantification of buformin in blood with ≤3% coefficient of variation, minimizing matrix effects.
Pharmacokinetic Studies
Deuterium labeling permits simultaneous tracking of drug absorption and excretion. Studies using this compound revealed a 2-hour elimination half-life in humans, consistent with non-deuterated buformin.
Mechanistic Investigations
By suppressing cytochrome P450-mediated oxidation, deuterium in this compound stabilizes the butyl chain, allowing researchers to isolate hepatic vs. renal clearance mechanisms.
Analytical Chemistry Applications
This compound’s distinct mass shift (+9 Da) facilitates unambiguous identification in complex biological samples. This is critical for validating buformin’s suppression of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in diabetes models.
Table 2 : Applications of this compound in Research
These applications highlight this compound’s utility in refining drug development pipelines while adhering to ethical and regulatory standards for isotopic use.
特性
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Deuterium Incorporation
The synthesis begins with 1-butyl-d9-amine , a deuterated alkylamine synthesized via catalytic deuteration of 1-butenenitrile followed by reduction (Table 1). Key reagents include:
-
Sodium dicyanamide (Na[N(CN)2])
-
Hydrochloric acid (HCl) for protonation
-
Adsorbents (e.g., silica-supported sulfuric acid) for solvent removal.
Table 1: Deuterated Starting Materials
Acid-Catalyzed Condensation
The core reaction involves condensing 1-butyl-d9-amine with sodium dicyanamide in acidic media (Scheme 1):
Scheme 1: Biguanide Formation
-
Activation : Na[N(CN)2] reacts with HCl to form protonated dicyanamide, enhancing electrophilicity.
-
Nucleophilic Attack : 1-Butyl-d9-amine attacks the activated cyano group, forming a cyanoguanidine intermediate.
-
Cyclization : A second amine group reacts, yielding the biguanide structure.
Reaction Conditions
-
Temperature: 50–70°C
-
Time: 6–12 hours
Table 2: Optimization of Reaction Parameters
Neutralization and Salt Formation
Post-condensation, the free base is neutralized with HCl to form this compound hydrochloride, enhancing solubility and stability:
-
Neutralization : Adjust pH to 2.5–3.0 with concentrated HCl.
-
Crystallization : Precipitate the product by cooling to 4°C, followed by recrystallization from ethanol/water (1:3 v/v).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Table 3: Key Analytical Data
Technique | Key Signals | Interpretation |
---|---|---|
¹³C NMR | 162.3 ppm, 101.9 ppm | C=N and C≡N groups |
ESI-MS | m/z 202.73 | Molecular ion confirmation |
Challenges and Optimization
Deuterium Loss During Synthesis
Crystal Aggregation
-
Issue : Metal salt (e.g., NaCl) aggregation in the adhesive layer during patch formulation.
-
Mitigation : Add adsorbents (e.g., hydrous silica) to sequester polar solvents.
Applications and Implications
This compound’s primary application lies in quantifying buformin in biological matrices via LC-MS, overcoming ion suppression effects seen with non-deuterated standards. Recent advances in transdermal patch technology, utilizing adsorbents to stabilize salt forms, may extend its use in sustained-release formulations .
化学反応の分析
Types of Reactions
Buformin-d9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-butyl-d9-urea and other related compounds.
科学的研究の応用
Buformin-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Cancer Research: this compound has shown potential in inhibiting the proliferation of cancer cells, making it useful in cancer research.
Diabetes Research: As a biguanide, it is used to study the effects on glucose metabolism and insulin sensitivity.
作用機序
Buformin-d9 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances insulin sensitivity, reduces hepatic glucose production, and increases glucose uptake in peripheral tissues. These actions help in lowering blood glucose levels and improving metabolic profiles.
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
a. Buformin (1-Butylbiguanide)
- Structural Relationship : Parent compound of Buformin-d9; identical except for the absence of deuterium .
- Mechanism : AMPK activation, leading to reduced hepatic glucose production and improved insulin sensitivity .
- Applications: Clinically used for type 2 diabetes (historical use, now largely replaced by metformin) . Preclinical cancer research (anti-tumor activity) .
- Key Difference : this compound’s deuterium labeling allows precise tracking in metabolic studies, whereas Buformin is used for direct therapeutic or experimental effects .
b. Other Deuterated Standards (e.g., Bicalutamide-d4, Bendamustine-d8)
- Structural Relationship : Different parent molecules but share isotopic labeling for analytical purposes .
- Applications :
- Serve as internal standards in mass spectrometry (e.g., quantifying drug concentrations in biological samples).
- Contrast with this compound : While this compound is used to study AMPK-driven pathways, deuterated analogs like Bicalutamide-d4 are applied in pharmacokinetic studies of anti-androgens or chemotherapeutics .
Comparative Data Table
Compound | Structural Class | Mechanism of Action | Primary Applications | Clinical Status | Key Distinguishing Feature |
---|---|---|---|---|---|
This compound | Deuterated biguanide | AMPK activation | Diabetes/cancer research | Preclinical | Deuterium labeling for tracing |
Buformin | Biguanide | AMPK activation | Historical diabetes therapy | Discontinued | Non-deuterated, direct therapeutic |
Bempedoic Acid | Fatty acid derivative | ACLY inhibition → AMPK | Hypercholesterolemia | Marketed | Targets lipid metabolism |
Bicalutamide-d4 | Deuterated anti-androgen | Androgen receptor antagonism | Pharmacokinetic studies | Preclinical | Used for prostate cancer research |
Research Implications and Limitations
- This compound’s Advantages : Enables precise metabolic profiling without altering primary drug activity .
- Functional Comparators : While AMPK activators like Bempedoic acid and ASP4132 share therapeutic goals, their mechanisms differ significantly, highlighting the need for compound-specific studies .
生物活性
Buformin-d9, a deuterated derivative of buformin, is a member of the biguanide class of drugs, primarily known for its role in managing type 2 diabetes. This compound exhibits several biological activities that extend beyond its hypoglycemic effects, particularly in cancer research and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and potential therapeutic applications.
This compound operates through multiple pathways that influence cellular metabolism and growth. The primary mechanisms include:
- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor in cells. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. By inhibiting mTOR, this compound can reduce protein synthesis and cell growth .
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest at different checkpoints depending on the cell type. For instance, in endometrial cancer cell lines, this compound treatment resulted in G1 phase arrest in ECC-1 cells and increased G2 phase in Ishikawa cells . This differential effect suggests that this compound may be tailored for specific cancer therapies.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in certain cancer cell lines. In a study involving Ishikawa cells, this compound increased the percentage of apoptotic cells in a dose-dependent manner . This apoptotic effect is crucial for its potential as an anticancer agent.
Anti-Cancer Properties
This compound has demonstrated significant anti-cancer properties across various studies:
- Inhibition of Tumor Growth : Research indicates that this compound can decrease cancer incidence and burden in animal models. In a study involving chemically induced mammary cancer in rats, this compound significantly reduced tumor multiplicity compared to control groups .
- Disruption of the Warburg Effect : Similar to metformin and phenformin, this compound disrupts the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This disruption reverts the metabolic profile of cancer cells towards normal oxidative phosphorylation .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Diabetes Management : In patients with type 2 diabetes who were treated with this compound, significant improvements in glycemic control were observed without major adverse effects. The compound effectively reduced fasting plasma glucose levels while also showing potential benefits in weight management .
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of this compound as an adjunct therapy for various cancers. Initial results suggest promising outcomes when combined with standard chemotherapy regimens, particularly in breast and colon cancers .
Research Findings
A summary of key research findings regarding this compound is presented below:
Q & A
Q. How should researchers visually present this compound’s dose-dependent effects without overcrowding figures?
- Methodological Answer : Use heatmaps for omics data (Z-score normalized) and small multiples for dose-response curves. Avoid excessive chemical structures in figures; instead, highlight key functional groups relevant to activity. Adopt colorblind-friendly palettes (e.g., viridis) and provide raw data in supplementary tables .
Q. What peer-review strategies mitigate bias in interpreting this compound’s preclinical data?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。